2,3-Dehydro Darifenacin Hydrobromide
Descripción general
Descripción
2,3-Dehydro Darifenacin Hydrobromide is the oxidized analogue and impurity of Darifenacin , a medication used to treat urinary incontinence . Darifenacin is an extended-release tablet which contains 7.5 mg or 15 mg darifenacin as its hydrobromide salt . The active moiety, darifenacin, is a potent muscarinic receptor antagonist .
Synthesis Analysis
The synthesis of Darifenacin Hydrobromide involves several steps. The drug substance was found to be stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry . The unknown impurities were characterized and confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR) and elemental analysis (EA) .Molecular Structure Analysis
The empirical formula of darifenacin hydrobromide is C28H30N2O2.HBr . The structural formula is complex and involves several functional groups . The molecular weight of darifenacin hydrobromide is 507.5 .Chemical Reactions Analysis
Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized as various compounds .Physical and Chemical Properties Analysis
Darifenacin hydrobromide is a white to almost white, crystalline powder . It has a molecular weight of 507.5 . The chemical formula of darifenacin hydrobromide is C28H30N2O2.HBr .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder disorder. It exhibits a short terminal elimination half-life in intravenous and immediate-release oral dosage forms, but this increases with prolonged-release formulations. The bioavailability from 7.5 and 15 mg prolonged-release tablets is estimated at 15.4% and 18.6%, respectively. Darifenacin is well absorbed from the gastrointestinal tract, with less than 2% of unchanged drug recovered in feces. The drug is highly protein-bound and is subject to extensive hepatic metabolism, primarily mediated by hepatic cytochrome P450 2D6 and 3A4 (Skerjanec, 2006).
Manufacturing Process
An efficient, commercial manufacturing process for darifenacin hydrobromide has been developed, demonstrating its potential for large-scale production. The process involves several stages, including monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation (Pramanik et al., 2012).
Nanoparticle Delivery Systems
Nanostructured lipid carriers (NLCs) have been formulated for darifenacin hydrobromide to enhance its bioavailability compared to conventional dosage forms. These NLCs have shown potential for providing controlled and sustained release, with studies indicating efficient encapsulation and release profiles (Allah & Hussein, 2018).
Analytical Method Development
A novel high-performance liquid chromatography method using mass spectrometry has been developed and validated for quantification of darifenacin in human plasma. This method is characterized by a high degree of sensitivity and specificity, suitable for clinical and pharmacokinetic studies (Shah et al., 2013).
Synthesis Methods
Multiple synthesis methods have been explored for darifenacin hydrobromide, each providing insights into the chemical processes involved and the yields achievable. These studies contribute to the understanding of efficient and scalable synthesis routes for this compound (Yuan Zhe-dong, 2007), (L. Zicheng, 2010), (Zeng Guo-cheng, 2009).
Stability and Impurity Analysis
The stability of darifenacin hydrobromide under various conditions and the identification of impurities are crucial for ensuring the quality and safety of the drug. Studies have been conducted to understand its stability under different conditions and to identify and characterize potential impurities (Saji Thomas et al., 2012).
Novel Drug Delivery Systems
Research has been conducted to develop extended-release matrix tablets and transdermal patches for darifenacin hydrobromide, aiming to enhance patient compliance and extend the duration of action. These studies focus on optimizing formulation components and evaluating the resulting release profiles (Brahma, 2017), (Aparna Reddy K et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dehydro Darifenacin Hydrobromide is the M3 muscarinic acetylcholine receptor . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound selectively antagonizes the M3 muscarinic receptor . By blocking these receptors, it inhibits bladder muscle contractions . This results in a reduction in the urgency to urinate .
Biochemical Pathways
The M3 muscarinic receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By antagonizing these receptors, this compound affects these pathways and their downstream effects.
Pharmacokinetics
This compound exhibits dose-dependent bioavailability, with an estimated 15.4% to 18.6% from 7.5 and 15mg tablets respectively . After oral administration, it is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces
Safety and Hazards
Darifenacin is contraindicated in patients with, or at risk for, urinary retention, gastric retention, or uncontrolled narrow-angle . Adverse reactions such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
2,3-Dehydro Darifenacin Hydrobromide, like Darifenacin, is likely to interact with M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions . The interaction between this compound and these receptors could potentially influence biochemical reactions within the body.
Cellular Effects
The primary cellular effect of this compound is likely to be a reduction in the urgency to urinate, achieved by blocking M3 muscarinic acetylcholine receptors . This blockage inhibits bladder muscle contractions, thereby influencing cell function .
Molecular Mechanism
This compound, similar to Darifenacin, works by blocking the M3 muscarinic acetylcholine receptor . This receptor is primarily responsible for bladder muscle contractions . By blocking this receptor, this compound decreases the urgency to urinate .
Temporal Effects in Laboratory Settings
This increases with a prolonged-release (PR) formulation (14–16 hours) .
Metabolic Pathways
This compound is likely metabolized in a similar manner to Darifenacin, which undergoes hepatic metabolism via CYP3A4 and CYP2D6 pathways . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its similarity to Darifenacin, it is likely to be found wherever M3 muscarinic acetylcholine receptors are present, as these are its primary target .
Propiedades
IUPAC Name |
2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYUWQSYFUAIX-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.